molecular formula C6H9N3O3 B14476482 (NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine CAS No. 3570-93-2

(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine

Cat. No.: B14476482
CAS No.: 3570-93-2
M. Wt: 171.15 g/mol
InChI Key: GKXJWSZPLIKUPS-IZRYFWELSA-N
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Description

(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine is a chemical compound characterized by the presence of multiple hydroxylamine and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine typically involves the reaction of cyclohexanone with hydroxylamine hydrochloride under controlled conditions. The process begins with the formation of an oxime intermediate, which is then further reacted to introduce additional hydroxylamine groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso and nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydroxylamine derivatives .

Scientific Research Applications

(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine is unique due to its multiple hydroxylamine and oxime groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for interactions with a wide range of molecular targets, making it a versatile compound in scientific research .

Properties

CAS No.

3570-93-2

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine

InChI

InChI=1S/C6H9N3O3/c10-7-4-2-1-3-5(8-11)6(4)9-12/h10-12H,1-3H2/b7-4+,8-5?,9-6?

InChI Key

GKXJWSZPLIKUPS-IZRYFWELSA-N

Isomeric SMILES

C1CC(=NO)C(=NO)/C(=N/O)/C1

Canonical SMILES

C1CC(=NO)C(=NO)C(=NO)C1

Origin of Product

United States

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